Perhydropyrene
Description
Perhydropyrene (hexadecahydropyrene, CAS 2435-85-0) is a fully saturated polycyclic hydrocarbon with the molecular formula C₁₆H₂₆ and a molecular weight of 218.38 g/mol . Structurally, it is the hydrogenated derivative of pyrene, a four-fused-ring polycyclic aromatic hydrocarbon (PAH). Key physical properties include a density of 0.984 g/mL at 25°C, refractive index of 1.521, and flash point of 110°C .
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,3a,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-hexadecahydropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h11-16H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBPEZLZCGOWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC3CCCC4C3C2C(C1)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873304 | |
| Record name | Perhydropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2435-85-0, 16291-77-3 | |
| Record name | Perhydropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Perhydropyrene | |
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| Record name | Perhydropyrene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016291773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perhydropyrene | |
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| Record name | Perhydropyrene | |
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| Record name | Hexadecahydropyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.663 | |
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| Record name | PERHYDROPYRENE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Perhydropyrene can be synthesized through the hydrogenation of pyrene. The process involves the use of a catalyst, typically a metal such as platinum or palladium, under high pressure and temperature conditions. The hydrogenation reaction replaces the double bonds in pyrene with single bonds, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows a similar hydrogenation process but on a larger scale. The reaction is carried out in specialized reactors designed to handle high pressures and temperatures. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Perhydropyrene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives.
Reduction: Although this compound is already a fully hydrogenated compound, further reduction reactions can be explored under specific conditions.
Substitution: Substitution reactions can occur where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation using metals like platinum or palladium.
Substitution: Various reagents depending on the desired functional group, such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, substituted hydrocarbons, and other functionalized compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Research
Model Compound for Saturated Polycyclic Hydrocarbons
Perhydropyrene serves as an important model compound in the study of saturated polycyclic hydrocarbons. Researchers utilize it to investigate the properties and reactivity of these compounds, particularly in hydrogen transfer reactions. For instance, it has been shown to effectively donate hydrogen to aromatic compounds like anthracene, which is significant in coal liquefaction processes .
Synthetic Applications
The compound is also a precursor in synthetic organic chemistry. It can be oxidized to produce ketones and alcohols or halogenated to yield chlorides and bromides. This versatility makes it valuable for synthesizing various chemical products.
Biological Research
Potential Bioactive Compound
Ongoing research is investigating the biological effects of this compound, particularly its interactions with biological membranes. There is potential for its derivatives to exhibit bioactivity, which could lead to applications in pharmacology .
Anticancer Research
Recent studies suggest that this compound may have anticancer properties. Its derivatives are being explored for their efficacy against cancer cells, indicating a promising avenue for future therapeutic applications .
Medical Applications
While not widely used in clinical settings, the exploration of this compound derivatives for therapeutic purposes is an area of active research. The unique structure of this compound allows for modifications that could enhance its biological activity, making it a candidate for drug development .
Industrial Applications
Optical Materials
In industry, this compound is being investigated for its use in high-refractive-index materials, particularly in optical applications such as immersion fluids in photolithography. Its properties make it suitable for enhancing the performance of optical devices.
Hydrogenation Processes
This compound plays a role in hydrogenation processes where it can act as a hydrogen donor, facilitating reactions that convert aromatic compounds into more saturated forms . This property is particularly relevant in coal coprocessing and petroleum refining.
Environmental Considerations
Research indicates that this compound is among the more persistent hydrocarbons when assessing the degradation potential of UVCB (Unknown or Variable Composition, Complex Reaction Products) hydrocarbon solvents . Understanding its environmental impact is crucial as its applications expand.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Chemical Research | Model compound for studying saturated hydrocarbons; hydrogen transfer reactions |
| Biological Research | Investigating interactions with membranes; potential bioactive properties |
| Medical Applications | Exploration of anticancer properties; drug development potential |
| Industrial Applications | Use in optical materials; role in hydrogenation processes |
| Environmental Considerations | Persistence in environmental studies; impact assessment |
Mechanism of Action
The mechanism by which perhydropyrene exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and receptors, depending on its functionalization. The pathways involved in these interactions are complex and depend on the specific application and the nature of the functional groups attached to the this compound molecule .
Comparison with Similar Compounds
Research Findings
- Thermosalient Behavior : Libration-driven phase transitions in this compound provide insights into coronene’s polymorphic transformations .
- Catalytic Dehydrogenation : this compound’s moderate efficiency in pyrene regeneration highlights challenges in hydrogen release from saturated hydrocarbons .
- Coprocessing Applications : this compound enhances hydrogenation efficiency in phenanthrene reactions only under specific catalytic conditions (e.g., Mo naphthenate/sulfur systems) .
Biological Activity
Perhydropyrene's unique structure as a fully saturated polycyclic hydrocarbon affects its potential biological interactions:
- Inertness: As a saturated hydrocarbon, this compound is relatively inert compared to its aromatic counterparts.
- Reactivity: Its derivatives may interact with various molecular targets, including enzymes and receptors, depending on the functional groups attached to the this compound core.
Comparison with Related Compounds
To better understand the potential biological activity of this compound, we can compare it to similar compounds:
Research Implications
While specific biological activity data for this compound is lacking, its unique structure makes it valuable for studying the transition from aromatic to saturated hydrocarbons. This property could potentially be exploited in future research:
- Structure-activity relationships: Investigating how the saturation of aromatic rings affects biological interactions.
- Drug development: Exploring this compound derivatives as potential scaffolds for new pharmaceutical compounds.
- Environmental toxicology: Studying the behavior and effects of saturated polycyclic hydrocarbons in biological systems.
Future Research Directions
To better understand the biological activity of this compound, future studies could focus on:
- Toxicity profiling: Assessing the compound's effects on various cell lines and model organisms.
- Metabolism studies: Investigating how this compound is processed in biological systems.
- Receptor binding assays: Exploring potential interactions with cellular receptors.
- Comparative studies: Analyzing the biological effects of this compound alongside its aromatic precursor and other related compounds.
Q & A
Q. What are the established synthesis routes for perhydropyrene (PHP), and how do reaction conditions influence product purity?
PHP is typically synthesized via hydrogenation of pyrene under controlled conditions. Key parameters include temperature (e.g., 430°C), atmosphere (N₂ or H₂), and catalysts. For example, PHP formation in coprocessing reactions is optimized under nitrogen atmospheres with specific catalysts, as seen in studies where PHP yields correlated with reduced aromaticity . Methodologically, researchers should:
- Use gas chromatography-mass spectrometry (GC-MS) to verify product distributions.
- Compare hydrogenation efficiency across temperature gradients (e.g., 400–450°C) to identify optimal conditions.
- Reference NIH guidelines for replicability, ensuring detailed reporting of solvents, catalysts, and reaction times .
Q. How can PHP’s structural stability be assessed under varying thermal and chemical environments?
Stability studies require thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor PHP’s degradation thresholds. For instance, PHP’s resistance to dehydrogenation under H₂ atmospheres at 440°C was critical in coprocessing experiments, with product distributions indicating stability over 60-minute intervals . Researchers should:
- Design experiments with incremental temperature increases (e.g., 10°C increments) to pinpoint decomposition points.
- Cross-validate results using nuclear magnetic resonance (NMR) to detect structural changes.
Q. What spectroscopic techniques are most effective for characterizing PHP’s hydrogenation degree?
Fourier-transform infrared spectroscopy (FTIR) and ¹H-NMR are standard for identifying C-H bond saturation. Advanced studies combine these with X-ray diffraction (XRD) to confirm crystalline structure. For example, PHP’s fully hydrogenated structure lacks aromatic peaks in FTIR spectra, distinguishing it from partially hydrogenated analogs .
Advanced Research Questions
Q. How does PHP function as a hydrogen donor in catalytic coprocessing reactions, and what mechanistic insights exist?
PHP acts as a hydrogen donor in coal/biomass coprocessing, transferring hydrogen to aromatic hydrocarbons like anthracene. Mechanistic studies reveal PHP’s role in stabilizing free radicals during pyrolysis, with kinetic models showing a 20–30% increase in liquid yields compared to non-donor systems . Methodological recommendations:
- Use isotopic labeling (e.g., deuterated PHP) to trace hydrogen transfer pathways.
- Apply density functional theory (DFT) calculations to model transition states and activation energies.
Q. What experimental strategies resolve contradictions in PHP’s reported catalytic efficiency across studies?
Discrepancies often arise from variations in catalyst composition (e.g., Fe vs. Mo-based catalysts) or solvent systems. A systematic approach involves:
- Replicating studies under identical conditions (e.g., 430°C, N₂) while altering one variable at a time .
- Conducting meta-analyses of published data to identify outliers, as seen in conflicting product distributions from pyrene vs. anthracene reactions .
- Applying the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
Q. How can PHP’s interaction with aromatic hydrocarbons inform the design of novel catalytic systems?
PHP’s ability to donate hydrogen to polycyclic aromatics (e.g., pyrene) suggests synergies with acid catalysts like zeolites. Researchers should:
- Design experiments comparing PHP’s efficacy with other donors (e.g., tetralin) under identical conditions.
- Use high-pressure liquid chromatography (HPLC) to quantify aromatic reduction rates .
- Incorporate machine learning to predict optimal donor-catalyst pairs based on bond dissociation energies.
Methodological Considerations
- Data Analysis : Address contradictions by applying mixed-methods frameworks, such as triangulating GC-MS data with computational models .
- Literature Review : Follow guidelines in to highlight gaps (e.g., PHP’s role in low-temperature catalysis) and align conclusions with recent studies.
- Ethical Replication : Adhere to NIH standards for preclinical research, ensuring transparency in experimental protocols .
Q. Tables for Reference
| Reaction Parameter | Typical Range for PHP Synthesis |
|---|---|
| Temperature | 400–450°C |
| Atmosphere | N₂ or H₂ |
| Catalyst | Fe, Mo, or Ni-based |
| Reaction Time | 60–120 minutes |
| Key Product | Reduced aromatic hydrocarbons |
| Data synthesized from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
